

# A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-2-Aminobutane

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## Compound of Interest

Compound Name: (S)-(+)-2-Aminobutane

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, **(S)-(+)-2-Aminobutane**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data

The following sections present the key spectroscopic data for **(S)-(+)-2-Aminobutane** in a structured tabular format for ease of reference and comparison.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.75	Sextet	1H	CH-NH <sub>2</sub>
~1.40	Multiplet	2H	CH <sub>2</sub>
~1.10	Doublet	3H	CH(CH <sub>3</sub> )
~0.90	Triplet	3H	CH <sub>3</sub> CH <sub>2</sub>
~1.20	Broad Singlet	2H	NH <sub>2</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
~50.0	CH-NH <sub>2</sub>
~30.0	CH <sub>2</sub>
~20.0	CH(CH <sub>3</sub> )
~10.0	CH <sub>3</sub> CH <sub>2</sub>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360-3280	Medium, Broad	N-H Stretch (asymmetric and symmetric)
2960-2850	Strong	C-H Stretch (alkane)
~1600	Medium	N-H Bend (scissoring)
~1460	Medium	C-H Bend (alkane)
1250-1020	Medium	C-N Stretch
~840	Medium, Broad	N-H Wag

The mass spectrum of 2-aminobutane is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with that of a small aliphatic amine.

m/z Ratio	Relative Intensity	Assignment
73	Moderate	[M] <sup>+</sup> (Molecular Ion)
58	High	[M - CH <sub>3</sub> ] <sup>+</sup>
44	Base Peak	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
30	High	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for **(S)-(+)-2-Aminobutane**.

#### Sample Preparation:

- A quantity of 5-25 mg of **(S)-(+)-2-Aminobutane** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ( $\delta = 0.00$  ppm).
- The solution is transferred to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to optimize its homogeneity.
- A standard  $^1\text{H}$  NMR pulse sequence is used for data acquisition. Typical parameters include a 30-90° pulse angle, 8-16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[\[1\]](#)

#### $^{13}\text{C}$ NMR Data Acquisition:

- The same sample prepared for  $^1\text{H}$  NMR can be used.
- A standard proton-decoupled  $^{13}\text{C}$  NMR pulse program is employed.
- Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
- A relaxation delay of around 2 seconds is a common starting point.[\[1\]](#)

#### Sample Preparation (Neat Liquid Film):

- As **(S)-(+)-2-Aminobutane** is a liquid at room temperature, a neat spectrum can be obtained.
- A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

#### Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded first.
- The sample, as a thin film between the plates, is then placed in the sample holder of an FTIR spectrometer.
- The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ .

#### Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

#### Sample Preparation and Introduction (for GC-MS):

- For volatile amines like 2-aminobutane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the gas chromatograph.

#### GC-MS Parameters:

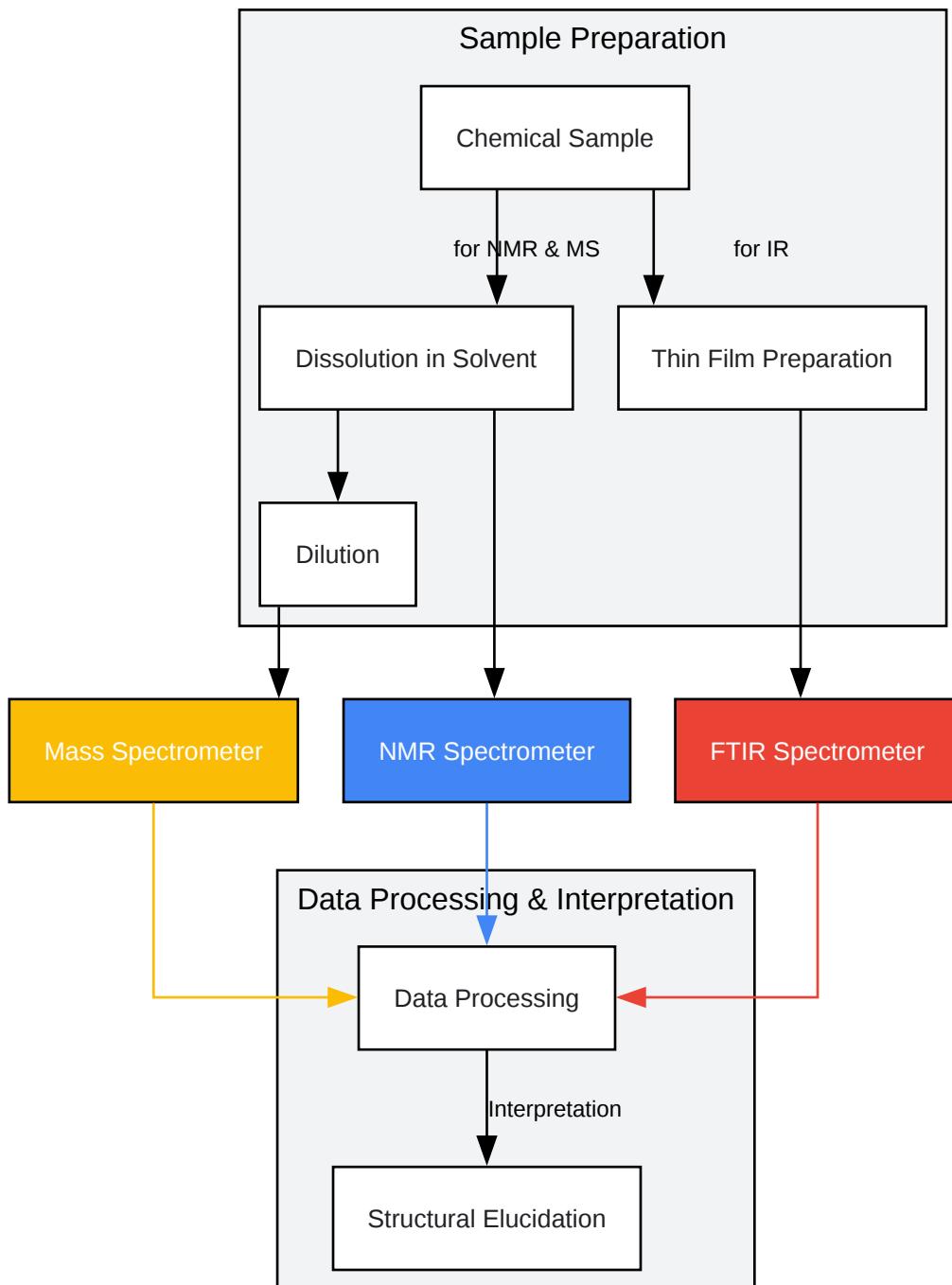
- GC Column: A standard non-polar or medium-polarity column (e.g., DB-5 or equivalent) is typically used.
- Carrier Gas: Helium is commonly used as the carrier gas.

- **Oven Temperature Program:** An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp up to a higher temperature (e.g., 250°C) to ensure all components elute.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
- **MS Detector:** The mass spectrometer is set to scan a mass range appropriate for the compound (e.g.,  $m/z$  15-200).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from preparation to final data interpretation.

## General Spectroscopic Analysis Workflow

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General workflow for spectroscopic analysis.

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## References

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
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